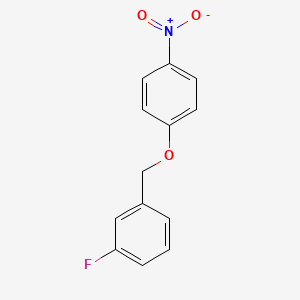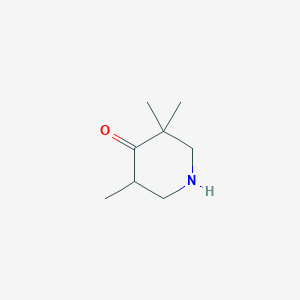![molecular formula C7H10BrN3 B8643989 5-bromo-3-[(methylamino)methyl]pyridin-2-amine](/img/structure/B8643989.png)
5-bromo-3-[(methylamino)methyl]pyridin-2-amine
Übersicht
Beschreibung
5-bromo-3-[(methylamino)methyl]pyridin-2-amine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine typically involves the bromination of 2-amino-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products:
Substituted Pyridines: Products formed by nucleophilic substitution of the bromine atom.
Coupled Products: Complex structures formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-[(methylamino)methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It interacts with target proteins or nucleic acids, allowing researchers to study their function and structure.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromo-3-methylpyridine: A closely related compound with similar chemical properties.
2-Amino-3-bromo-5-methylpyridine: Another derivative with bromine substitution at a different position.
Uniqueness: 5-bromo-3-[(methylamino)methyl]pyridin-2-amine is unique due to the presence of the methylaminomethyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Eigenschaften
Molekularformel |
C7H10BrN3 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
5-bromo-3-(methylaminomethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-10-3-5-2-6(8)4-11-7(5)9/h2,4,10H,3H2,1H3,(H2,9,11) |
InChI-Schlüssel |
IKLSDWFFHOYYII-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=CC(=C1)Br)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Azabicyclo[3.2.2]nonane](/img/structure/B8643981.png)





